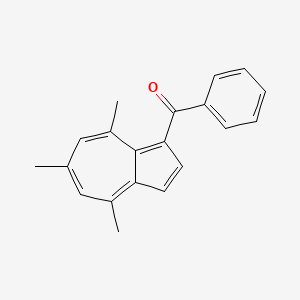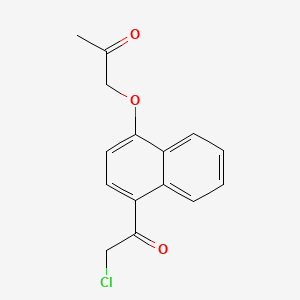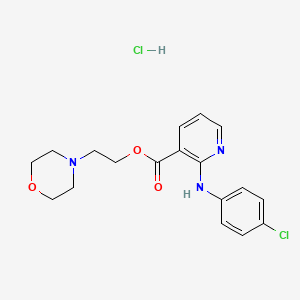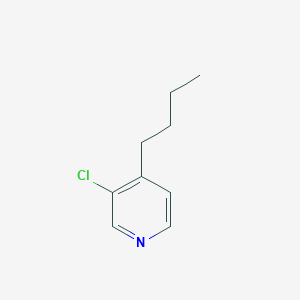
4-Butyl-3-chloropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Butyl-3-chloropyridine is an organic compound belonging to the class of chloropyridines It is characterized by a pyridine ring substituted with a butyl group at the 4-position and a chlorine atom at the 3-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Butyl-3-chloropyridine can be achieved through several methods. One common approach involves the alkylation of 3-chloropyridine with butyl halides under basic conditions. Another method includes the use of Grignard reagents, where 3-chloropyridine reacts with butylmagnesium bromide to form the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale alkylation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反応の分析
Types of Reactions: 4-Butyl-3-chloropyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can be oxidized to form pyridine N-oxides or reduced to form corresponding amines.
Coupling Reactions: It participates in Suzuki-Miyaura and Heck coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate under reflux conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products:
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Oxidation Products: Pyridine N-oxides.
Coupling Products: Biaryl compounds.
科学的研究の応用
4-Butyl-3-chloropyridine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of 4-Butyl-3-chloropyridine involves its interaction with various molecular targets. In substitution reactions, the chlorine atom acts as a leaving group, allowing nucleophiles to attack the pyridine ring. In coupling reactions, the compound forms intermediates with palladium catalysts, facilitating the formation of new carbon-carbon bonds .
類似化合物との比較
2-Chloropyridine: Similar in structure but with the chlorine atom at the 2-position.
3-Chloropyridine: Lacks the butyl group, making it less hydrophobic.
4-Chloropyridine: Similar but without the butyl group, affecting its reactivity and solubility.
Uniqueness: 4-Butyl-3-chloropyridine is unique due to the presence of both a butyl group and a chlorine atom on the pyridine ring. This combination enhances its reactivity and makes it a valuable intermediate in organic synthesis .
特性
CAS番号 |
77332-86-6 |
|---|---|
分子式 |
C9H12ClN |
分子量 |
169.65 g/mol |
IUPAC名 |
4-butyl-3-chloropyridine |
InChI |
InChI=1S/C9H12ClN/c1-2-3-4-8-5-6-11-7-9(8)10/h5-7H,2-4H2,1H3 |
InChIキー |
LCKSXNUTGKPODM-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=C(C=NC=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


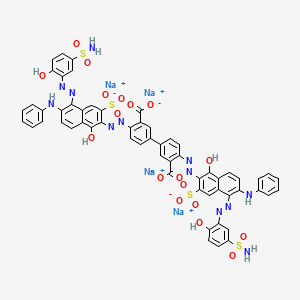
![2-[(E)-N-anilino-C-[(E)-(phenylhydrazinylidene)methyl]carbonimidoyl]oxolane-3,4-diol](/img/structure/B14453932.png)
![N'-[4-(Chloromethyl)phenyl]-N,N-dimethylurea](/img/structure/B14453934.png)
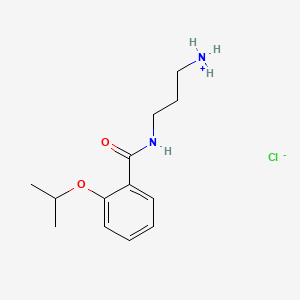

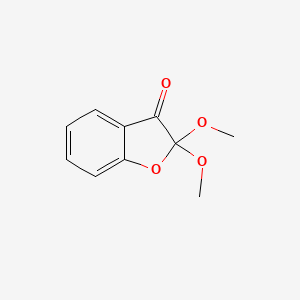
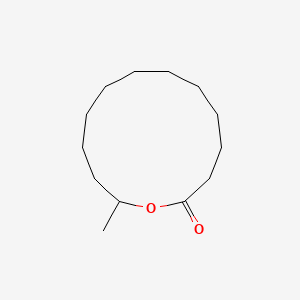
![4-(Methanesulfonyl)-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide](/img/structure/B14453962.png)
![3-[(Benzyloxy)methoxy]-2-methylpropanal](/img/structure/B14453969.png)

